

# Amino-PEG3-SS-acid chemical properties and specifications

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## Compound of Interest

Compound Name: Amino-PEG3-SS-acid

Cat. No.: B12414821

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## An In-depth Technical Guide to Amino-PEG3-SS-acid

For researchers, scientists, and drug development professionals, **Amino-PEG3-SS-acid** is a valuable heterobifunctional linker. It incorporates a terminal primary amine, a triethylene glycol (PEG3) spacer, a disulfide bond, and a terminal carboxylic acid. This structure is particularly well-suited for applications in bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs), where precise control over linker chemistry is paramount for therapeutic efficacy.

The primary amine and carboxylic acid termini allow for the covalent attachment of two different molecules, while the hydrophilic PEG3 spacer can enhance the solubility and reduce aggregation of the resulting conjugate. The key feature of this linker is the disulfide bond, which is relatively stable in systemic circulation but is readily cleaved in the reducing intracellular environment, making it an effective mechanism for targeted payload release.

## Core Chemical Properties and Specifications

The physical and chemical properties of **Amino-PEG3-SS-acid** are summarized below. These specifications are typical and may vary slightly between suppliers.

Property	Specification	Reference
Molecular Formula	C11H23NO5S2	[1]
Molecular Weight	313.4 g/mol	[1][2]
Purity	Typically >95%	[1][2]
CAS Number	2742425-53-0	
Appearance	Varies (e.g., oil or solid)	
Solubility	Soluble in DMSO, DMF, and some aqueous buffers	
Storage Conditions	Recommended at -20°C for long-term stability	

## Experimental Protocols

The following protocols are representative methodologies for the characterization and application of **Amino-PEG3-SS-acid**.

### Bioconjugation: Formation of a Drug-Linker Conjugate

This protocol describes the conjugation of a payload (drug) containing a free amine to the carboxylic acid terminus of the **Amino-PEG3-SS-acid** linker.

Materials:

- **Amino-PEG3-SS-acid**
- Amine-containing payload (e.g., a cytotoxic drug)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Thin-Layer Chromatography (TLC) supplies

Procedure:

- Activation of Carboxylic Acid:
  - Dissolve **Amino-PEG3-SS-acid** (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
  - Add DCC (1.1 equivalents) to the solution at 0°C.
  - Stir the reaction mixture at room temperature for 4-6 hours.
  - Monitor the formation of the NHS ester by TLC.
- Conjugation to Amine-Payload:
  - In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
  - Add the activated **Amino-PEG3-SS-acid** NHS ester solution to the payload solution.
  - Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
  - Stir the reaction at room temperature overnight.
  - Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification:

- Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Dilute the filtrate with a suitable organic solvent like ethyl acetate or DCM.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.
- Purify the resulting drug-linker conjugate by column chromatography or preparative HPLC.

## Characterization by HPLC

Objective: To assess the purity of the **Amino-PEG3-SS-acid** and the resulting drug-linker conjugate.

Instrumentation and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture)

Generic HPLC Method:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10  $\mu$ L
- Detection Wavelength: 220 nm and 254 nm
- Gradient:
  - 0-5 min: 5% B

- 5-25 min: 5% to 95% B (linear gradient)
- 25-30 min: 95% B
- 30.1-35 min: 5% B (re-equilibration)

Data Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

## Characterization by Mass Spectrometry

Objective: To confirm the molecular weight of the **Amino-PEG3-SS-acid** and its conjugates.

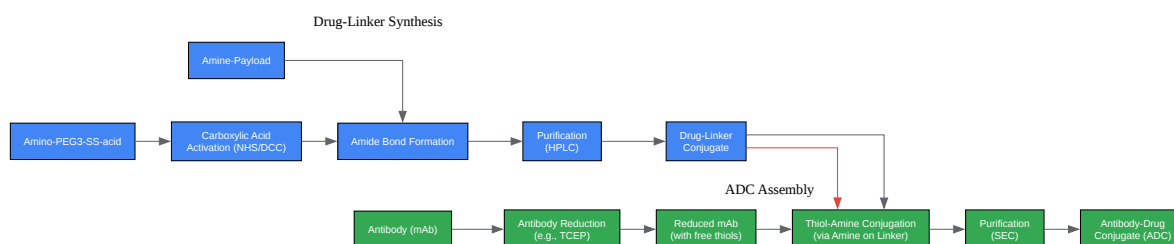
Instrumentation:

- Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

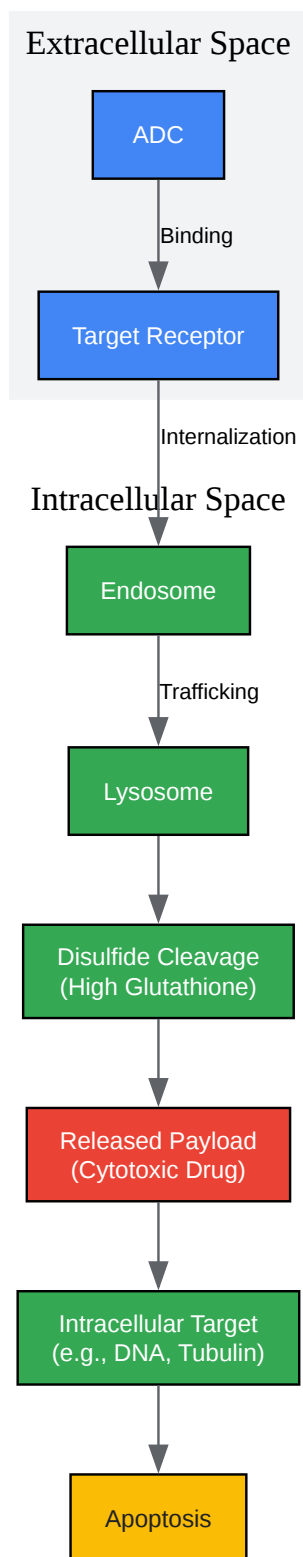
- Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
- Infuse the sample directly into the ESI-MS.
- Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
- Compare the observed  $m/z$  value with the calculated theoretical mass.

## Mandatory Visualizations



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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using **Amino-PEG3-SS-acid**.



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Caption: Mechanism of action for an ADC utilizing a disulfide-cleavable linker.

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## References

- 1. Amino-PEG3-SS-acid - Creative Biolabs [[creative-biolabs.com](https://www.creative-biolabs.com)]
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